

Octachlorotrisilane for conformal silicon nitride film deposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octachlorotrisilane

Cat. No.: B080584

[Get Quote](#)

An Application Note on the Use of **Octachlorotrisilane** for Conformal Silicon Nitride Film Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (SiN) thin films are crucial dielectric materials in the semiconductor industry, serving as insulators, passivation layers, and etch stops.^[1] The ongoing miniaturization of electronic devices necessitates deposition techniques that offer atomic-scale thickness control and excellent conformality over high-aspect-ratio structures at low temperatures.^[2] Traditional methods like Low-Pressure Chemical Vapor Deposition (LPCVD) often require high temperatures (≥ 700 °C), which can be incompatible with thermally sensitive device architectures.^[3]

Octachlorotrisilane (OCTS, Si₃Cl₈) has emerged as a promising precursor for the deposition of high-quality, conformal silicon nitride films at lower temperatures.^[4] As a higher-order chlorosilane, OCTS offers potential advantages over more conventional precursors like dichlorosilane (SiH₂Cl₂) and hexachlorodisilane (Si₂Cl₆), including higher growth rates and a wider processing window.^[5] This application note provides a comprehensive overview of the use of OCTS in SiN film deposition, with a focus on Atomic Layer Deposition (ALD), summarizing key data and presenting detailed experimental protocols.

Physicochemical Properties of Octachlorotrisilane

Octachlorotrisilane is a liquid precursor with properties that make it suitable for vapor deposition techniques.^{[4][6]} It is a clear to straw-colored liquid with an acrid odor similar to hydrogen chloride.^[7]

Property	Value	Reference
Chemical Formula	Si ₃ Cl ₈	[8]
Molecular Weight	367.88 g/mol	[4]
Physical State	Liquid	
Boiling Point	213 - 215 °C	[9]
Melting Point	-67 °C	
Flash Point	78 °C	
Auto-ignition Temp.	320 °C	[9]
Refractive Index	1.513	[9]
Density	1.61 g/cm ³	

Application Data: Deposition of Conformal Silicon Nitride

The use of OCTS with a nitrogen source, typically ammonia (NH₃), allows for the deposition of SiN films with excellent conformality and controlled properties. Atomic Layer Deposition (ALD) is a preferred method due to its self-limiting surface reactions, which enable precise thickness control.^[2]

Table 1: ALD Process Parameters for SiN Deposition using OCTS and NH₃

Parameter	Value	Notes	Reference
Silicon Precursor	Octachlorotrisilane (Si ₃ Cl ₈)	---	[5]
Nitrogen Precursor	Ammonia (NH ₃)	---	[5]
Deposition Temp.	285 - 520 °C	Wide ALD temperature window	[5]
Deposition Temp.	300 - 500 °C	ALD-like growth with some CVD component	[10]

Table 2: Resulting SiN Film Properties

Property	Value	Deposition Conditions	Reference
Growth per Cycle	0.22 nm/cycle	520 °C	[5]
Step Coverage	~94%	50:1 aspect ratio hole pattern	[5]
Step Coverage	>80%	60:1 aspect ratio trenches	[10]
Film Composition	Stoichiometric (Si ₃ N ₄)	520 °C	[5]
N/Si Ratio	~1.3	> 390 °C	[10]
Wet Etch Rate	Not specified	Lower WER is a key advantage of dense films	[11]
Refractive Index	Not specified	Typically ~2.0 for stoichiometric SiN	[12]

Experimental Protocols

1. Safety and Handling of Octachlorotrisilane

Octachlorotrisilane is a hazardous chemical that requires strict safety protocols. It is a combustible liquid and reacts with water and moisture to liberate hydrogen chloride gas.^{[7][9]} It causes severe skin burns and eye damage.^[13]

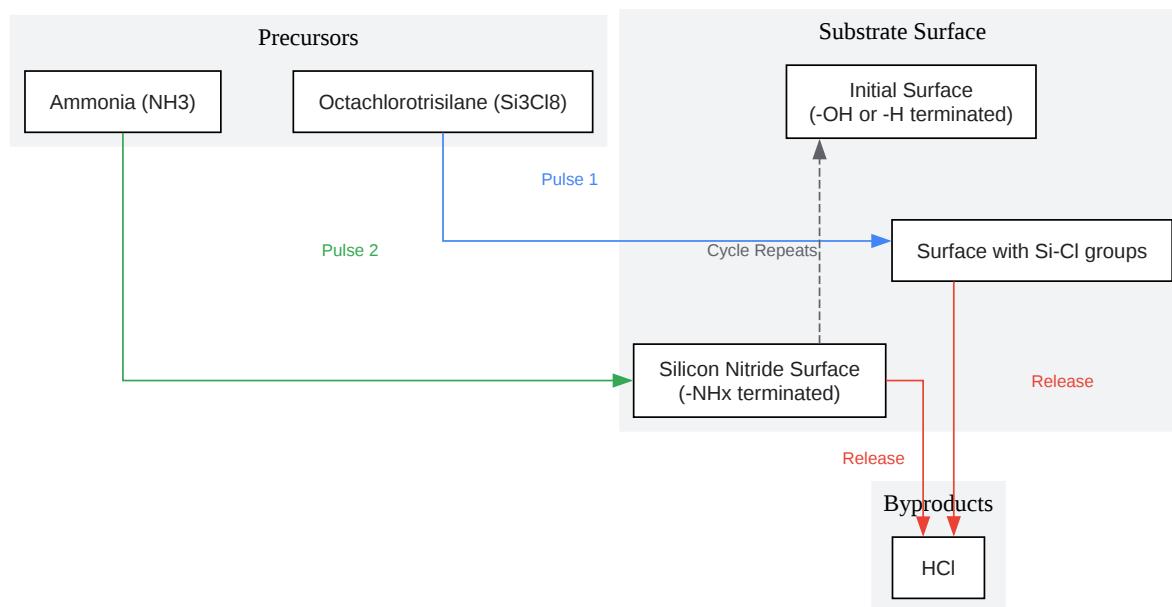
- Personal Protective Equipment (PPE): Always handle OCTS inside a certified chemical fume hood. Wear neoprene or nitrile rubber gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.^[9] A NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended where inhalation exposure may occur.^[9]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.^[9] Keep containers tightly sealed under a dry inert atmosphere (e.g., nitrogen or argon).^[9]
- Handling: Use only non-sparking tools.^[9] Ground and bond containers and receiving equipment during transfers. Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.^[9]
- Spills and Waste: In case of a spill, use inert absorbent material for cleanup. Do not use water.^[14] Dispose of waste according to local, state, and federal regulations.
- First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.^[14] For eye contact, rinse cautiously with water for several minutes.^[14] If inhaled, move the victim to fresh air.^[14] In all cases of exposure, seek immediate medical attention.^[14]

2. Protocol for Atomic Layer Deposition of SiN using OCTS

This protocol describes a typical thermal ALD process for depositing silicon nitride using **octachlorotrisilane** and ammonia.

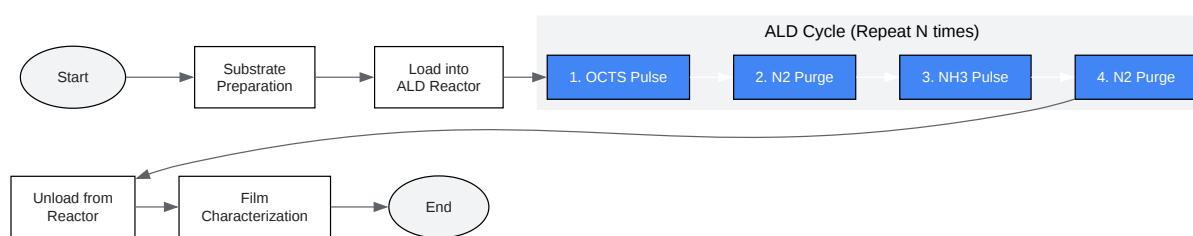
- Substrate Preparation:
 - Clean the substrate using a standard cleaning procedure suitable for the substrate material (e.g., RCA clean for silicon wafers).
 - Perform a dilute hydrofluoric acid (HF) dip to remove any native oxide if a direct SiN-on-Si interface is desired.

- Load the substrate into the ALD reactor chamber.
- Deposition Cycle:
 - Stabilization: Heat the substrate to the desired deposition temperature (e.g., 520 °C) and allow the temperature to stabilize.[\[5\]](#)
 - Step 1: OCTS Pulse: Introduce OCTS vapor into the chamber for a specified time to allow for a self-limiting reaction with the substrate surface.
 - Step 2: Purge: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove any unreacted OCTS and gaseous byproducts.
 - Step 3: NH₃ Pulse: Introduce ammonia (NH₃) gas into the chamber. The NH₃ reacts with the chemisorbed silicon-containing species on the surface to form silicon nitride.
 - Step 4: Purge: Purge the chamber with the inert gas to remove unreacted NH₃ and reaction byproducts.
 - Repeat: Repeat the cycle (Steps 1-4) until the desired film thickness is achieved. The thickness is linearly proportional to the number of ALD cycles.
- Post-Deposition:
 - Cool the reactor chamber down under an inert atmosphere.
 - Remove the coated substrate for characterization.

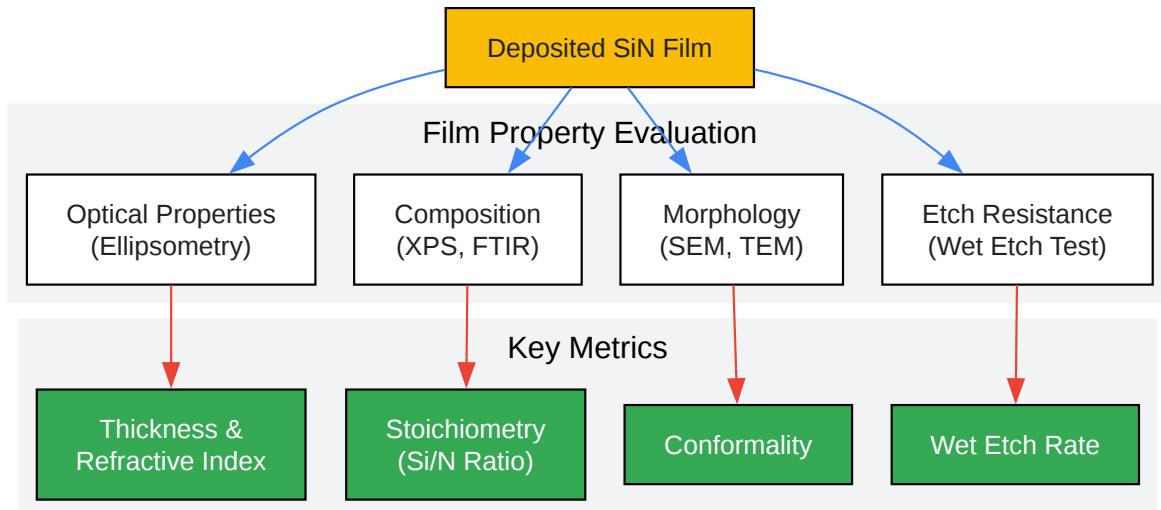

3. Protocol for SiN Film Characterization

A series of characterization techniques should be employed to determine the quality and properties of the deposited SiN film.

- Thickness and Refractive Index: Use ellipsometry to perform a quick, non-destructive measurement of the film thickness and refractive index.
- Composition and Stoichiometry:


- Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition (Si, N, O, C) and the Si/N ratio of the film.
- Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify bonding states, such as Si-N, N-H, and Si-H bonds.
- Conformality: For deposition on patterned substrates with high-aspect-ratio features, use cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to evaluate the step coverage and conformality of the film.
- Wet Etch Rate (WER):
 - Measure the initial thickness of the SiN film.
 - Immerse the sample in a dilute HF solution (e.g., 100:1 H₂O:HF) for a specific time.
 - Rinse with deionized water and dry with nitrogen.
 - Measure the final thickness. The WER is calculated as the change in thickness divided by the etch time. A lower WER generally indicates a denser, higher-quality film.[11][15]

Visualizations


[Click to download full resolution via product page](#)

Caption: Simplified reaction pathway for thermal ALD of SiN.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for SiN deposition via ALD.

[Click to download full resolution via product page](#)

Caption: Logical workflow for SiN film characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silicon Nitride | Stanford Nanofabrication Facility [snfguide.stanford.edu]
- 2. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystec.com [crystec.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]

- 6. octachlorotrisilane CAS#: 13596-23-1 [m.chemicalbook.com]
- 7. 1,1,1,2,2,3,3,3-Octachlorotrisilane - Hazardous Agents | Haz-Map [haz-map.com]
- 8. octachlorotrisilane - Safety Data Sheet [chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 窒化シリコンの原子層堆積法：前駆体化学の概要 [sigmaaldrich.com]
- 13. Octachlorotrisilane | Cl₈Si₃ | CID 83601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. jos.ac.cn [jos.ac.cn]
- To cite this document: BenchChem. [Octachlorotrisilane for conformal silicon nitride film deposition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080584#octachlorotrisilane-for-conformal-silicon-nitride-film-deposition\]](https://www.benchchem.com/product/b080584#octachlorotrisilane-for-conformal-silicon-nitride-film-deposition)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com